

# "4-(3,5-dichlorophenoxy)benzenesulfonyl Chloride" molecular weight

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-(3,5-dichlorophenoxy)benzenesulfonyl Chloride
CAS No.:	501697-53-6
Cat. No.:	B2912529

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## Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(3,5-Dichlorophenoxy)benzenesulfonyl Chloride

**Executive Summary** This technical guide provides a comprehensive analysis of **4-(3,5-dichlorophenoxy)benzenesulfonyl chloride**, a specialized electrophilic building block used in the synthesis of sulfonamide-based pharmacophores. Characterized by a lipophilic diaryl ether scaffold and a reactive sulfonyl chloride warhead, this molecule is critical for developing inhibitors targeting metalloproteinases (MMPs), antiviral proteases, and G-protein coupled receptors (GPCRs). This document details its molecular weight specifications, synthetic pathways, and handling protocols to ensure reproducibility in high-throughput medicinal chemistry campaigns.

## Molecular Identity & Physicochemical Properties

Precise molecular weight determination is essential for stoichiometric accuracy in parallel synthesis and library generation. The presence of the 3,5-dichlorophenoxy moiety significantly

alters the electronic and steric profile compared to the unsubstituted benzenesulfonyl chloride parent.

**Table 1: Physicochemical Specifications**

Property	Specification	Notes
IUPAC Name	4-(3,5-dichlorophenoxy)benzenesulfonyl chloride	
Molecular Formula	C <sub>12</sub> H <sub>7</sub> Cl <sub>2</sub> O <sub>3</sub> S	
Average Molecular Weight	337.61 g/mol	Used for molarity calculations/weighing.
Monoisotopic Mass	335.918 Da	Critical for LC-MS identification ([M+H] <sup>+</sup> or [M-Cl+OH] <sup>-</sup> adducts).
Physical State	Solid (Off-white to pale yellow)	Predicted MP: 65–85 °C (Analogous to similar diaryl ethers).
Solubility	DCM, THF, DMF, DMSO	Reacts violently with water/alcohols.
LogP (Predicted)	-4.2	High lipophilicity due to dichlorophenoxy group.

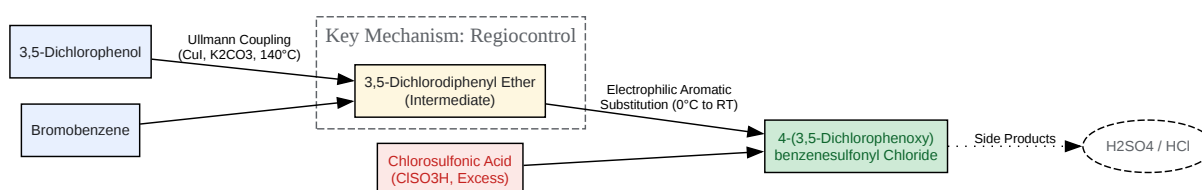
Structural Analysis: The molecule features two distinct aromatic systems linked by an ether oxygen:

- Ring A (Sulfonyl-bearing): Activated by the ether oxygen lone pair, facilitating the stability of the sulfonyl chloride.
- Ring B (3,5-Dichloro-substituted): Electron-deficient due to the inductive effect of two chlorine atoms. This "meta-dichloro" pattern is a classic medicinal chemistry tactic to block metabolic oxidation (CYP450) at the most vulnerable sites, enhancing the metabolic stability of the final drug candidate.

## Synthetic Pathways & Production Logic

The synthesis of **4-(3,5-dichlorophenoxy)benzenesulfonyl chloride** relies on the regioselective chlorosulfonation of the parent diaryl ether. The ether oxygen acts as a strong ortho/para director. However, the 3,5-dichloro ring is deactivated, directing the electrophilic substitution exclusively to the para position of the unsubstituted ring.

### Figure 1: Regioselective Synthesis Workflow



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Experimental Insight: While the Ullmann coupling constructs the core scaffold, the chlorosulfonation step requires strict temperature control (0 °C initial addition) to prevent polysulfonation. The 3,5-dichloro ring remains untouched because the chlorine atoms deactivate it towards electrophilic attack, ensuring high regiochemical purity.

## Reactivity & Application in Medicinal Chemistry

The primary utility of this compound is as a sulfonylation agent. It reacts with nucleophiles (primary/secondary amines) to form sulfonamides, a privileged pharmacophore found in drugs like Celecoxib and various antivirals.

### Protocol: General Sulfonylation (Schotten-Baumann Conditions)

Objective: Synthesis of N-substituted-4-(3,5-dichlorophenoxy)benzenesulfonamide.

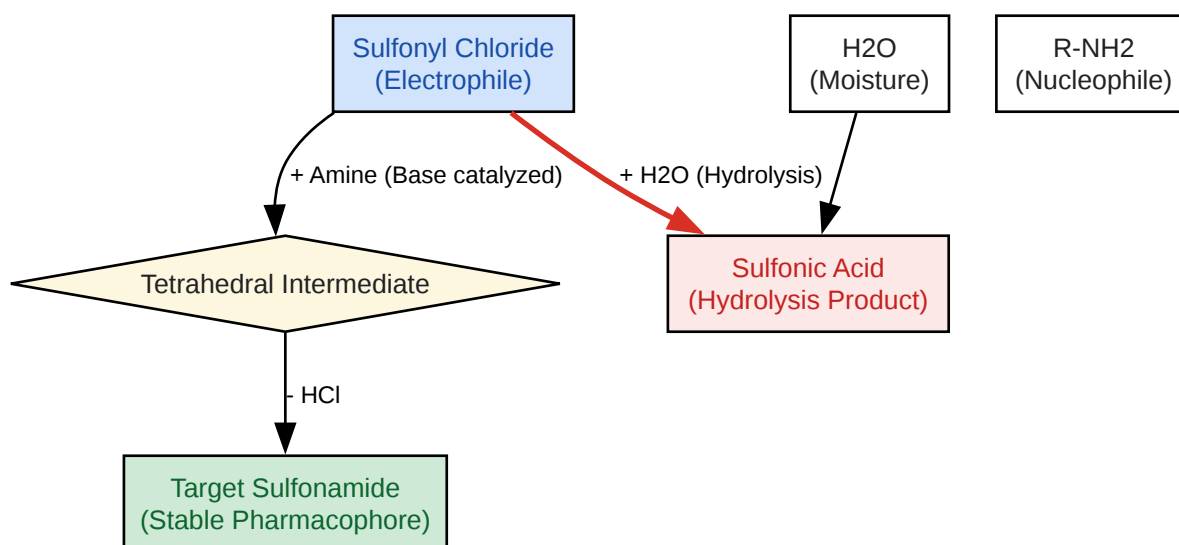
Reagents:

- **4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride** (1.0 equiv)
- Amine substrate (1.1 equiv)[1][2]
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
- Solvent: Dichloromethane (DCM) (Anhydrous)

#### Step-by-Step Methodology:

- Preparation: Dissolve the amine substrate (1.0 mmol) and TEA (2.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.
- Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.0 mmol, 337.6 mg) portion-wise or as a solution in DCM over 5 minutes.
  - Why? Exothermic reaction control prevents sulfonamide hydrolysis or bis-sulfonylation.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
- Workup: Quench with 1M HCl (to remove unreacted amine/TEA). Extract with DCM. Wash organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc gradient).

## Figure 2: Reaction Mechanism & Degradation Pathways



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## Quality Control & Handling

**Hydrolytic Instability:** Sulfonyl chlorides are moisture-sensitive. Exposure to atmospheric humidity converts the chloride (MW 337.61) to the corresponding sulfonic acid (MW ~319.16), releasing HCl gas. This degradation is invisible to the naked eye but catastrophic for yield.

**Validation Protocol:**

- **LC-MS:** Do not rely solely on the parent peak. In methanol solvents, the chloride may convert to the methyl ester in situ. Run in non-nucleophilic solvents (acetonitrile) or look for the immediate hydrolysis product  $[M-Cl+OH]^-$ .
- **TLC:** The sulfonic acid will stay at the baseline (highly polar), while the chloride will have an  $R_f \sim 0.4-0.6$  in 20% EtOAc/Hexane.

**Storage:**

- Store at 2–8 °C under argon/nitrogen.
- Keep in a desiccator.

## References

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## Sources

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- To cite this document: BenchChem. ["4-(3,5-dichlorophenoxy)benzenesulfonyl Chloride" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2912529/docs#4-3-5-dichlorophenoxy-benzenesulfonyl-chloride-molecular-weight\]](https://www.benchchem.com/product/b2912529/docs#4-3-5-dichlorophenoxy-benzenesulfonyl-chloride-molecular-weight)

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